molecular formula C27H29Cl3 B3431529 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] CAS No. 9080-67-5

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]

Cat. No.: B3431529
CAS No.: 9080-67-5
M. Wt: 459.9 g/mol
InChI Key: QBVHDIKGDQTDMC-UHFFFAOYSA-N
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Description

1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]: is a complex organic compound characterized by a hexane core substituted with three chloromethylbenzene groups. This compound is notable for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] typically involves the reaction of hexane-1,3,5-triyl triformate with chloromethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

    Polymerization Reactions: It can participate in polymerization reactions to form complex polymeric structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Comparison with Similar Compounds

    1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Similar in structure but with methyl groups instead of the hexane core.

    Benzene-1,3,5-tricarboxamide: Another compound with a benzene core and functional groups that allow for diverse chemical reactions.

Uniqueness: 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is unique due to its hexane core, which provides a distinct spatial arrangement and reactivity compared to other similar compounds. This unique structure allows for specific applications in various fields of research and industry.

Properties

IUPAC Name

1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl3/c1-20(25-11-7-23(18-29)8-12-25)16-27(26-13-9-24(19-30)10-14-26)15-6-21-2-4-22(17-28)5-3-21/h2-5,7-14,20,27H,6,15-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVHDIKGDQTDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CCC1=CC=C(C=C1)CCl)C2=CC=C(C=C2)CCl)C3=CC=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746587
Record name 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121961-20-4
Record name 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Merrifield�s peptide resin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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